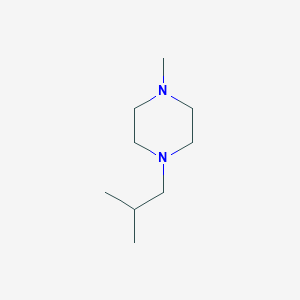

1-Methyl-4-(2-methylpropyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-methyl-4-(2-methylpropyl)piperazine |

InChI |

InChI=1S/C9H20N2/c1-9(2)8-11-6-4-10(3)5-7-11/h9H,4-8H2,1-3H3 |

InChI Key |

KMOPAZSPIIQQOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCN(CC1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 2 Methylpropyl Piperazine and Analogues

Classical Alkylation Approaches for Piperazine (B1678402) Derivatives

Traditional methods for the synthesis of asymmetrically N,N'-disubstituted piperazines like 1-methyl-4-(2-methylpropyl)piperazine primarily rely on the sequential alkylation of the piperazine ring.

N-Alkylation Strategies

Direct alkylation and reductive amination are two of the most common N-alkylation strategies. The synthesis of this compound can be envisioned via two main pathways: the isobutylation of 1-methylpiperazine (B117243) or the methylation of 1-(2-methylpropyl)piperazine.

Direct Alkylation with Alkyl Halides: This method involves the reaction of a piperazine derivative with an alkyl halide. For instance, 1-methylpiperazine can be reacted with an isobutyl halide, such as isobutyl bromide, to yield the target compound. To favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, this reaction is often carried out in the presence of a base like potassium carbonate and in a suitable solvent such as acetone. The use of protecting groups, for example, the Boc (tert-butoxycarbonyl) group, is a common strategy to control the regioselectivity of the alkylation. One of the nitrogen atoms of piperazine can be protected, allowing for the alkylation of the other nitrogen, followed by deprotection and subsequent alkylation of the first nitrogen.

Reductive Amination: This is a versatile method for forming C-N bonds and is widely used for the N-alkylation of amines. The synthesis of this compound can be achieved by the reductive amination of 1-methylpiperazine with isobutyraldehyde (B47883). This reaction typically involves the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is often preferred over direct alkylation as it can minimize the formation of quaternary ammonium salts.

A comparative overview of these two primary N-alkylation strategies is presented in the table below.

| Method | Reactants | Typical Reagents | Advantages | Potential Disadvantages |

| Direct Alkylation | 1-methylpiperazine + isobutyl halide OR 1-(2-methylpropyl)piperazine + methyl halide | Alkyl halide, Base (e.g., K₂CO₃) | Simple procedure | Risk of over-alkylation (quaternary salt formation), may require protecting groups for selectivity. |

| Reductive Amination | 1-methylpiperazine + isobutyraldehyde OR 1-(2-methylpropyl)piperazine + formaldehyde | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, milder conditions. | Requires a suitable aldehyde or ketone precursor. |

Ring-Closure Synthesis Routes

An alternative to modifying a pre-existing piperazine ring is to construct the ring with the desired substituents already incorporated. A common strategy involves the cyclization of a suitably substituted N,N'-dialkylethylenediamine. For the synthesis of this compound, this would involve the cyclization of a precursor like N-methyl-N'-(2-methylpropyl)ethylenediamine.

Another ring-closure approach starts from an N-substituted diethanolamine (B148213). For example, N-methyldiethanolamine can be reacted with an amine in the presence of a catalyst to form the piperazine ring. This method is often used in industrial settings for the synthesis of N-methylpiperazine. A similar strategy could potentially be adapted for the synthesis of this compound by using an appropriately substituted diethanolamine derivative.

Modern and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of piperazine derivatives.

Catalytic Approaches (e.g., Metal-Catalyzed Coupling, Organocatalysis)

Metal-Catalyzed N-Alkylation: Transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, have been employed for the N-alkylation of amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds, although it is more commonly used for N-arylation. However, nickel-catalyzed cross-coupling reactions of aryl halides with alkyl halides have been developed and could be adapted for the N-alkylation of piperazines. Ruthenium and iridium-based catalysts have also shown promise in the N-alkylation of amines with alcohols, which represents a greener alternative to the use of alkyl halides. dtu.dk For instance, a ruthenium-catalyzed reaction could potentially couple 1-methylpiperazine with isobutanol.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While less common for direct N-alkylation of piperazines with simple alkyl groups, organocatalytic methods have been developed for the functionalization of the piperazine scaffold.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved in several ways:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Ionic liquids, for example, have been investigated as both solvents and catalysts for the synthesis of piperazine derivatives, offering advantages such as low volatility and potential for recycling. google.comnih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. tandfonline.comgoogle.com Microwave heating can significantly reduce reaction times and improve yields in the N-alkylation of piperazines, leading to more energy-efficient processes. semanticscholar.orgrsc.org

Atom Economy: Catalytic methods, such as the ruthenium-catalyzed N-alkylation with alcohols, exhibit high atom economy as the only byproduct is water. dtu.dk

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions. nih.gov The excess reagents and byproducts can be easily removed by washing the resin. This approach is well-suited for the synthesis of a diverse range of 1,4-disubstituted piperazine analogues. For example, a piperazine core could be attached to a solid support, followed by sequential N-alkylation with different alkyl groups to generate a library of compounds including this compound and its analogues.

Stereoselective Synthesis Considerations for Related Chiral Piperazine Scaffolds

The introduction of chirality into piperazine rings is a critical aspect of medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. Methodologies for achieving stereoselectivity in the synthesis of piperazine scaffolds often rely on either chiral auxiliaries to direct the formation of a desired stereocenter or on asymmetric catalysis to achieve enantioselective transformations.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired chiral center is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been successfully applied to the synthesis of complex chiral molecules. nih.gov

One common approach involves using chiral auxiliaries derived from readily available natural products like amino acids. For instance, (R)-(−)-phenylglycinol has been employed as a chiral auxiliary in the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org The synthesis begins with the condensation of the chiral auxiliary with an appropriate building block, such as N-Boc glycine (B1666218), to form a diastereomeric intermediate. rsc.org Subsequent steps, including reduction and cyclization, lead to the formation of a chiral piperazinone. The stereochemistry of the final product is dictated by the chiral auxiliary, which is later cleaved to yield the desired enantiomerically enriched piperazine.

Another widely used class of chiral auxiliaries are the oxazolidinones popularized by Evans. These auxiliaries can be attached to a substrate to form an imide, which then directs stereoselective reactions like alkylations at the alpha-position of the carbonyl group. This method allows for the controlled introduction of substituents onto the piperazine backbone, establishing specific stereocenters with high diastereoselectivity.

| Chiral Auxiliary Type | Example | Application in Piperazine Synthesis | Key Principle |

| Amino Alcohol-derived | (R)-(−)-phenylglycinol | Asymmetric synthesis of 2-methylpiperazine (B152721) rsc.org | Condensation with a glycine derivative to form a chiral intermediate that directs subsequent cyclization. |

| Oxazolidinones | Evans Auxiliaries | Stereoselective alkylation of piperazinone precursors | The auxiliary directs the approach of the electrophile to create a specific stereocenter. |

Asymmetric catalysis offers an efficient alternative to chiral auxiliaries, often requiring only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is particularly valuable for synthesizing chiral piperazin-2-ones, which are versatile intermediates that can be converted to the corresponding chiral piperazines.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is a notable method for producing chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This process involves the hydrogenation of the aromatic pyrazine (B50134) ring, which can be subsequently reduced to the desired chiral piperazine without loss of optical purity. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones and activated pyrazines has been developed, providing access to a range of chiral piperazines with high enantiomeric excess (ee). dicp.ac.cnacs.org These catalytic systems demonstrate high efficiency and practicality for creating stereochemically complex piperazine structures.

| Catalytic Method | Catalyst Type | Substrate | Product | Reported Selectivity |

| Asymmetric Hydrogenation | Palladium-based dicp.ac.cnrsc.org | Pyrazin-2-ols | Chiral piperazin-2-ones | Up to 90% ee and >20:1 dr dicp.ac.cn |

| Asymmetric Hydrogenation | Iridium-based acs.org | Pyrazines activated by alkyl halides | Chiral 3-substituted and 2,3-disubstituted piperazines | Up to 96% ee acs.org |

| Asymmetric Allylic Alkylation | Palladium-based dicp.ac.cn | Allylic substrates | Chiral piperazin-2-ones | N/A |

Process Chemistry Aspects for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and cost-effective chemical processes. For piperazine derivatives like this compound, key synthetic transformations must be optimized for scalability. Common methods for constructing the piperazine core and introducing substituents include reductive amination, N-alkylation, and transition metal-catalyzed coupling reactions. nih.gov

Reductive amination is a widely used and scalable method for forming C-N bonds. nih.gov In the context of synthesizing the target molecule, this could involve the reaction of a piperazine precursor with isobutyraldehyde (2-methylpropanal) in the presence of a reducing agent to install the 2-methylpropyl group. Similarly, the methyl group can be introduced via reductive amination with formaldehyde. dicp.ac.cn

N-alkylation using alkyl halides is another fundamental transformation in piperazine chemistry. nih.gov However, for large-scale synthesis, factors such as the cost and availability of starting materials, reaction efficiency, and the ease of purification become critical. Process optimization may involve screening different solvents, bases, and reaction temperatures to maximize yield and minimize the formation of byproducts, such as quaternary ammonium salts.

For more complex analogues, palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are powerful methods for forming N-aryl bonds, though their application on an industrial scale requires careful consideration of catalyst cost, loading, and removal from the final product. nih.gov The use of phase-transfer catalysts can also be employed in scalable processes to facilitate reactions between reagents in immiscible phases, which can simplify workup procedures. google.com

| Synthetic Reaction | Application | Scalability Considerations |

| Reductive Amination | Introduction of alkyl groups (e.g., methyl, 2-methylpropyl) nih.gov | Readily available reagents, generally high yields, straightforward workup. |

| N-Alkylation | Introduction of alkyl groups using alkyl halides nih.gov | Potential for over-alkylation, requires optimization of reaction conditions. |

| Buchwald-Hartwig Amination | Formation of N-aryl bonds for analogues nih.gov | Catalyst cost and removal, ligand selection, inert atmosphere requirements. |

| Phase-Transfer Catalysis | Facilitating reactions in biphasic systems google.com | Catalyst efficiency, separation of phases, waste stream management. |

Chemical Reactivity and Transformation Pathways of 1 Methyl 4 2 Methylpropyl Piperazine

Electrophilic and Nucleophilic Substitution Reactions on the Piperazine (B1678402) Ring

The reactivity of the 1-Methyl-4-(2-methylpropyl)piperazine ring in substitution reactions is centered on the nucleophilicity of its nitrogen atoms and the potential for activation of the adjacent C-H bonds.

Electrophilic Substitution: The tertiary nitrogen atoms of the piperazine ring possess lone pairs of electrons, rendering them nucleophilic. Consequently, they readily react with a variety of electrophiles. Common electrophilic substitution reactions at the nitrogen atoms include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents can lead to the formation of a quaternary ammonium (B1175870) salt. This quaternization can occur at either the N-1 or N-4 position, yielding a piperazinium ion.

Acylation: Acyl halides and anhydrides react with the piperazine nitrogens, although this is more relevant for piperazines with secondary amine groups. In a tertiary amine like this compound, this reaction is not typical unless a dealkylation event occurs first.

Protonation: As bases, the nitrogen atoms are readily protonated by acids to form piperazinium salts.

While electrophilic substitution on the carbon atoms of the saturated piperazine ring is not a classical reaction pathway, modern synthetic methods have enabled direct C–H functionalization. These reactions often proceed via radical intermediates or through metal-catalyzed processes. For instance, photoredox catalysis can generate an α-amino radical following single electron transfer from the nitrogen and deprotonation of an adjacent C-H bond. This radical can then couple with various electrophilic partners. mdpi.comencyclopedia.pub

Nucleophilic Substitution: The piperazine ring itself is not susceptible to direct nucleophilic attack. However, if one of the nitrogen atoms is quaternized by reaction with an electrophile, the resulting piperazinium moiety can become a leaving group in certain contexts. More commonly, the piperazine moiety as a whole acts as a nucleophile, displacing a leaving group on another molecule. researchgate.netmdpi.comnih.gov For example, piperazine and its N-alkylated derivatives are frequently used in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic rings or in alkylation reactions with alkyl halides. researchgate.netmdpi.comnih.gov

Oxidative Transformations and Degradation Pathways

The stability of this compound under various conditions is a critical aspect of its chemical profile. Oxidative and thermal stress can lead to a range of degradation products through complex reaction pathways.

Piperazine and its derivatives are known for their relatively high thermal stability compared to other amines like monoethanolamine (MEA). utexas.edu Studies on N-methylpiperazine (a close analog) show it has a low thermal degradation rate up to 150°C. researchgate.net However, prolonged exposure to high temperatures (e.g., 135-175°C), especially in the presence of CO2 and water, can induce degradation. utexas.eduacs.org The degradation is often observed to be first-order with respect to the piperazine concentration. utexas.eduresearchgate.net

The presence of dissolved oxygen and metal ions can significantly accelerate the degradation of piperazines. Copper (Cu²⁺) ions, in particular, have been shown to be potent catalysts for the oxidative degradation of piperazine, while iron (Fe²⁺) and other stainless steel metals are weaker catalysts. utexas.edu The oxidative stability is a key parameter in industrial applications where piperazines are used as solvents, as degradation leads to solvent loss and the formation of corrosive byproducts. utexas.edu

The degradation of piperazines under thermal and oxidative stress proceeds through mechanisms that include ring-opening, fragmentation, and polymerization. The initial step in thermal degradation is often proposed to be a nucleophilic attack (Sₙ2 reaction) by a piperazine molecule on an alpha-carbon of a protonated piperazine molecule, leading to ring opening. utexas.eduacs.org This initiates a cascade of further substitution reactions that produce a variety of linear and cyclic products. acs.org

Oxidative degradation likely occurs via a free radical mechanism, potentially initiated by peroxide decomposition catalyzed by metal ions. utexas.edu This leads to the formation of various oxidation products, including heat-stable salts and amides.

A summary of common degradation products identified in studies of piperazine and its simple alkylated derivatives is presented below.

| Product Name | Abbreviation | Formation Pathway | Reference |

|---|---|---|---|

| N-Formylpiperazine | FPZ | Reaction with formate (B1220265)/CO2 | utexas.eduacs.org |

| Ammonium | NH₄⁺ | Ring fragmentation | utexas.eduacs.org |

| Ethylenediamine | EDA | Ring cleavage | utexas.edu |

| N-(2-aminoethyl)piperazine | AEP | Sₙ2 ring opening and substitution | utexas.eduacs.org |

| Formate | - | Oxidation/CO2 reduction | utexas.edu |

| 1,4-Dimethylpiperazine | 1,4-DMPZ | Sₙ2 substitution (from MDEA/PZ mixture) | utexas.edu |

Reductive Transformations

Reductive transformations of this compound primarily involve the cleavage of the carbon-nitrogen bonds, a process known as N-dealkylation. This is a significant pathway in the metabolism of many piperazine-containing pharmaceutical compounds and can also be achieved through chemical methods. nih.govmdpi.comresearchgate.net

Metabolic N-dealkylation is often catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. nih.govresearchgate.net The mechanism involves the oxidation of the α-carbon of one of the alkyl groups (methyl or isobutyl) to form an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a secondary amine (1-(2-methylpropyl)piperazine or 1-methylpiperazine) and an aldehyde (formaldehyde or isobutyraldehyde (B47883), respectively). semanticscholar.org

Chemically, N-dealkylation can be accomplished using various reagents. The von Braun reaction, using cyanogen (B1215507) bromide followed by hydrolysis, is a classic method for N-demethylation. mdpi.com Another common approach involves reaction with chloroformates (e.g., phenyl chloroformate or 2,2,2-trichloroethyl chloroformate) to form a carbamate, which is then cleaved under reductive (e.g., Zn/acetic acid) or hydrolytic conditions to yield the secondary amine. mdpi.com Catalytic hydrogenolysis over a palladium catalyst can also be used to cleave N-benzyl groups, and under certain conditions, can affect other N-alkyl groups. mdpi.com

Functional Group Interconversions of the Alkyl Substituents

The alkyl groups attached to the piperazine nitrogen atoms, the methyl and isobutyl groups, are also subject to chemical modification. These transformations can occur without altering the core piperazine ring structure.

One important pathway is the oxidation of the C-H bonds on the alkyl substituents. In biological systems, this is a common metabolic reaction catalyzed by cytochrome P450 enzymes, leading to hydroxylation. For example, the isobutyl group could be hydroxylated at various positions to form alcohol metabolites. Similarly, the N-methyl group can be oxidized to an N-hydroxymethyl group, which is the first step in the N-dealkylation pathway. semanticscholar.org

In synthetic chemistry, direct functionalization of C-H bonds adjacent to the nitrogen (the α-position) on both the ring and the N-alkyl groups is possible. Strategies involving the formation of an iminium ion intermediate, followed by interception with a nucleophile, allow for the introduction of new functional groups. acs.org For example, oxidation of the tertiary amine can lead to the selective formation of an endocyclic iminium ion, which can then be functionalized. acs.org

Rearrangement Reactions Involving the Piperazine Core

The piperazine core can participate in rearrangement reactions, particularly when one of its nitrogen atoms is in a quaternized state. The Stevens and Sommelet-Hauser rearrangements are two classical examples of base-promoted rearrangements of quaternary ammonium salts. wikipedia.orgchemistry-reaction.comchemistry-reaction.comwikipedia.org

For this compound to undergo these reactions, it must first be converted into a quaternary ammonium salt, for example, by reacting it with an alkyl halide like benzyl (B1604629) bromide. The subsequent addition of a strong base (e.g., sodium amide, organolithium reagents) generates a nitrogen ylide intermediate, which is the key species that undergoes rearrangement. wikipedia.orgchemistry-reaction.com

Stevens Rearrangement: This is a acs.orgacs.org-sigmatropic rearrangement where an alkyl or benzyl group migrates from the quaternary nitrogen to an adjacent carbon of the ylide. The reaction proceeds through a proposed diradical pair mechanism within a solvent cage, which accounts for the typical retention of configuration observed at the migrating center. wikipedia.orgchemistry-reaction.com

Sommelet-Hauser Rearrangement: This is a mdpi.comacs.org-sigmatropic rearrangement that competes with the Stevens rearrangement when a benzyl group is present on the quaternary nitrogen. chemistry-reaction.comwikipedia.org In this process, the ylide formed by deprotonation of a methyl group on the nitrogen rearranges, with the benzyl group migrating to the ylide carbon. A subsequent aromatization step results in an ortho-substituted benzylamine (B48309) derivative. wikipedia.org

| Rearrangement | Type | Key Intermediate | Typical Product | Reference |

|---|---|---|---|---|

| Stevens Rearrangement | acs.orgacs.org-migration | Nitrogen Ylide | Substituted Tertiary Amine | wikipedia.orgchemistry-reaction.comsynarchive.com |

| Sommelet-Hauser Rearrangement | mdpi.comacs.org-sigmatropic | Nitrogen Ylide (from benzyl group) | ortho-Substituted Benzylamine | chemistry-reaction.comwikipedia.orgorganicreactions.org |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 1 Methyl 4 2 Methylpropyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through various NMR experiments, it is possible to map the carbon-hydrogen framework, establish connectivity between atoms, and study the dynamic processes the molecule undergoes.

High-resolution ¹H and ¹³C NMR spectroscopy allows for the complete assignment of all proton and carbon signals in the 1-Methyl-4-(2-methylpropyl)piperazine molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while the coupling constants (J) between nuclei reveal through-bond connectivity.

Based on the structure, the following ¹H and ¹³C NMR spectral data are predicted. The piperazine (B1678402) ring protons typically appear as complex multiplets due to their chemical and magnetic non-equivalence, especially in a chair conformation.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | ~2.3 | s (singlet) | 3H |

| Piperazine ring (H2, H6) | ~2.5 - 2.7 | m (multiplet) | 4H |

| Piperazine ring (H3, H5) | ~2.3 - 2.5 | m (multiplet) | 4H |

| N-CH₂-CH | ~2.1 | d (doublet) | 2H |

| CH(CH₃)₂ | ~1.8 | m (multiplet) | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~46.0 |

| Piperazine ring (C2, C6) | ~55.0 |

| Piperazine ring (C3, C5) | ~53.0 |

| N-CH₂-CH | ~67.0 |

| CH(CH₃)₂ | ~28.0 |

The piperazine ring is not static; it undergoes dynamic conformational changes, primarily the chair-to-chair interconversion and nitrogen inversion. Variable-Temperature (VT) NMR is a powerful technique to study these dynamic processes. beilstein-journals.orgnih.gov

At room temperature, these conformational exchanges are typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the piperazine ring. As the temperature is lowered, the rate of this interconversion slows down. Below a certain temperature, known as the coalescence temperature (Tc), the exchange becomes slow enough that distinct signals for the axial and equatorial protons and carbons can be resolved. researchgate.netrsc.org By analyzing the NMR spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion, providing valuable thermodynamic information about the conformational stability. beilstein-journals.orgrsc.org For N,N'-disubstituted piperazines, these dynamic processes can lead to complex spectra, and dynamic NMR studies are essential for a full conformational characterization. beilstein-journals.orgnih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would show correlations between the protons within the isobutyl group (i.e., between the CH₂ and CH protons, and between the CH and CH₃ protons). It would also reveal couplings between the geminal and vicinal protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. In the case of a rigid chair conformation (at low temperature), NOESY could distinguish between axial and equatorial protons by their through-space interactions with other protons on the ring and on the substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers detailed structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. The molecular formula of this compound is C₉H₂₀N₂.

The calculated monoisotopic mass is 156.1626 Da. nih.govacros.com In a typical ESI-HRMS experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺.

Calculated Exact Mass for C₉H₂₀N₂: 156.162648 Da

Calculated Exact Mass for [C₉H₂₁N₂]⁺ ([M+H]⁺): 157.170499 Da

The experimentally measured exact mass should match this calculated value within a few parts per million (ppm), confirming the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of N-alkylpiperazines typically proceeds through alpha-cleavage (cleavage of the C-C bond beta to the nitrogen atom) and cleavage of the piperazine ring itself. researchgate.netresearchgate.net

For the [M+H]⁺ ion of this compound (m/z 157.17), a plausible fragmentation pathway would involve the following steps:

Alpha-cleavage at the isobutyl group: The most favorable fragmentation is often the loss of the largest alkyl radical from the nitrogen atom. In this case, cleavage of the bond between the CH and the two methyl groups of the isobutyl substituent would lead to the loss of a propyl radical (•C₃H₇), resulting in a major fragment ion.

Ring Cleavage: The protonated piperazine ring can undergo fragmentation, leading to characteristic smaller ions. This often involves cleavage of two C-C or C-N bonds within the ring.

Loss of Neutral Molecules: Sequential loss of small neutral molecules from fragment ions can also occur.

Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 157.17 | 114.12 | C₃H₇• (Propyl radical) | [M - C₃H₇]⁺ |

| 157.17 | 100.12 | C₄H₉• (Butyl radical) | [M - C₄H₉]⁺ (N-methylpiperazine cation) |

| 157.17 | 84.08 | C₄H₉N (N-isobutylimine) | [C₅H₁₃N]⁺ |

| 157.17 | 71.09 | C₅H₁₂N (N-methylisobutylamine) | [C₄H₉N₂]⁺ |

This detailed analysis of the fragmentation pathways allows for the confirmation of the substituent identities and their placement on the piperazine core, providing a powerful method for structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the definitive purity assessment and detailed impurity profiling of this compound. Its high sensitivity and specificity allow for the separation, detection, and quantification of the main compound alongside any process-related impurities or degradation products, even at trace levels. nih.govmdpi.com

A typical LC-MS/MS method would employ a reverse-phase column, such as a C18, to separate the compound and its impurities based on their polarity. The mobile phase would likely consist of a gradient mixture of an aqueous solution (e.g., water with ammonium (B1175870) formate (B1220265) and an adjusted pH) and an organic solvent like methanol (B129727) or acetonitrile (B52724). fda.gov.twhsa.gov.sg This gradient elution ensures the effective separation of compounds with a range of polarities.

Upon elution from the liquid chromatography column, the analyte molecules are ionized, commonly using an Electrospray Ionization (ESI) source in positive ion mode (ESI+), which is highly effective for nitrogen-containing basic compounds like piperazine derivatives. fda.gov.twmdpi.com The ionized molecules are then guided into the tandem mass spectrometer.

In the first quadrupole, the precursor ion corresponding to the protonated this compound is selected. This ion is then subjected to collision-induced dissociation (CID) in the collision cell, generating a series of characteristic product ions. These product ions are analyzed in the second quadrupole, creating a unique fragmentation pattern or "fingerprint" for the molecule. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. mdpi.com

Impurity profiling involves searching for other ions present in the chromatogram. The mass-to-charge ratio (m/z) of these ions can provide initial identification of potential impurities, such as unreacted starting materials (e.g., N-methylpiperazine), by-products from side reactions, or degradation products. The fragmentation patterns of these impurity ions can then be analyzed to confirm their structures. The limit of quantification (LOQ) for such methods is often in the parts-per-million (ppm) range, making it suitable for detecting genotoxic impurities. nih.govmdpi.com

Table 1: Hypothetical LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Poroshell 120 Phenyl Hexyl, 2.7 µm, 4.6 x 100 mm fda.gov.tw |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 9.0 hsa.gov.sg |

| Mobile Phase B | Methanol hsa.gov.sg |

| Flow Rate | 0.5 mL/min fda.gov.tw |

| Column Temp. | 40 °C mdpi.com |

| Ionization Mode | ESI+ fda.gov.tw |

| Capillary Voltage | 2.0 - 4.5 kV fda.gov.twmdpi.com |

| Ion Source Temp. | 500 °C fda.gov.tw |

Table 2: Potential Process-Related Impurities and their Expected [M+H]⁺ Ions

| Compound Name | Structure | Expected [M+H]⁺ (m/z) |

| Piperazine | C₄H₁₀N₂ | 87.09 |

| N-Methylpiperazine | C₅H₁₂N₂ | 101.12 |

| 1,4-bis(2-methylpropyl)piperazine | C₁₂H₂₆N₂ | 199.22 |

| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | 115.13 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information regarding the functional groups and conformational structure of this compound. niscpr.res.in These methods are complementary and rely on the principle that molecular bonds vibrate at specific, quantized frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy: In FTIR spectroscopy, the molecule absorbs infrared radiation at frequencies corresponding to its vibrational modes that induce a change in the dipole moment. The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. Strong bands in the 2800-3000 cm⁻¹ region are assigned to the C-H stretching vibrations of the methyl, isobutyl, and piperazine ring methylene (B1212753) groups. scispace.com The C-N stretching vibrations of the tertiary amines within the piperazine ring typically appear in the 1100-1250 cm⁻¹ region. niscpr.res.in Additionally, various bending and deformation vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show strong C-H stretching modes. The symmetric "breathing" modes of the piperazine ring are often prominent in the Raman spectrum, providing insight into the ring's conformation. scispace.com

Together, IR and Raman spectra offer a comprehensive vibrational profile of the molecule. By comparing the experimental spectra with data from related piperazine derivatives and theoretical calculations (e.g., Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, confirming the presence of all key functional groups and providing evidence for the expected chair conformation of the piperazine ring. niscpr.res.indergipark.org.tr

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

| 2950 - 3000 | Asymmetric C-H stretching (CH₃, CH₂) | IR, Raman |

| 2800 - 2900 | Symmetric C-H stretching (CH₃, CH₂) | IR, Raman |

| 1450 - 1470 | C-H bending (scissoring) of CH₂ groups | IR |

| 1365 - 1385 | C-H bending (umbrella) of CH₃ group | IR |

| 1100 - 1250 | C-N stretching of tertiary amines | IR, Raman |

| 800 - 1000 | Piperazine ring skeletal vibrations | IR, Raman |

X-ray Crystallography for Solid-State Structure and Stereochemical Resolution

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. researchgate.net For this compound, this technique would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles.

The piperazine ring is known to adopt a stable chair conformation in the solid state, which minimizes steric strain. iucr.orgresearchgate.net X-ray analysis would confirm this conformation for this compound and determine the orientation of the N-methyl and N-isobutyl substituents. It is highly probable that both bulky substituents would occupy equatorial positions to minimize steric hindrance (1,4-diaxial interactions), resulting in the most thermodynamically stable conformer.

The analysis would yield precise measurements of all bond lengths (C-C, C-N) and angles within the molecule. These experimental values can be compared with those of parent piperazine and other derivatives to understand the electronic and steric effects of the substituents on the ring geometry. researchgate.netiucr.org Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as weak C-H···N hydrogen bonds or van der Waals forces that stabilize the crystal structure. iucr.org

While this compound is an achiral molecule, X-ray crystallography provides absolute stereochemical resolution. If any chiral impurities were to co-crystallize with the main compound, this technique would be capable of determining their absolute configuration, which is crucial for pharmaceutical applications where stereoisomers can have different biological activities.

Table 4: Typical Bond Lengths and Angles for a Substituted Piperazine Ring

| Parameter | Typical Value |

| C-N bond length | 1.46 Å dergipark.org.tr |

| C-C bond length | 1.53 Å dergipark.org.tr |

| C-N-C bond angle | ~110° |

| C-C-N bond angle | ~111° |

Advanced Chromatographic and Separation Techniques

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. Although this compound is itself an achiral molecule and therefore does not have enantiomers, this technique is indispensable for assessing its chemical purity. The synthesis of the target molecule could potentially involve chiral starting materials, reagents, or catalysts, or side reactions could generate chiral impurities.

The principle of chiral separation relies on the use of a chiral stationary phase (CSP). The enantiomers of a chiral impurity will interact differently with the CSP, forming transient diastereomeric complexes with different energies of association. This difference in interaction strength leads to different retention times on the column, allowing for their separation and quantification.

Common CSPs used for the separation of amines include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns). unl.pt The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol. The exact conditions would need to be optimized to achieve baseline separation of any potential enantiomeric impurities. The application of chiral chromatography ensures that the purity profile of this compound is fully characterized, not just for constitutional isomers and achiral impurities, but also for any unseen chiral contaminants.

Preparative Chromatography for Purification

Preparative chromatography is a method used to purify a sufficient quantity of a substance for further use, as opposed to analytical chromatography which is focused on identification and quantification. When high purity of this compound is required, for instance, to be used as a reference standard, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.

The principles of preparative HPLC are the same as analytical HPLC, but it is performed on a larger scale. This involves using wider diameter columns (often >20 mm) packed with larger particle-size stationary phases to accommodate higher sample loads without generating excessive backpressure. Higher flow rates are used to reduce the purification time.

For the purification of this compound, a reverse-phase C18 column would likely be effective. A mobile phase gradient of water and acetonitrile or methanol, possibly with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape for the basic amine, would be employed. The crude sample is injected onto the column, and as the separated components elute, they are monitored by a detector (typically UV). A fraction collector is used to automatically collect the eluent containing the pure compound, separating it from earlier and later eluting impurities. Finally, the solvent is removed from the collected fractions, typically through rotary evaporation or lyophilization, to yield the highly purified this compound.

Theoretical and Computational Chemistry Studies of 1 Methyl 4 2 Methylpropyl Piperazine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are routinely employed to study piperazine-containing compounds, providing a detailed picture of their electronic makeup and geometric structure. researchgate.netresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1-Methyl-4-(2-methylpropyl)piperazine, this would be achieved using methods such as DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netresearchgate.net The optimization process yields key structural parameters.

The piperazine (B1678402) ring is known to adopt a stable chair conformation. researchgate.net The geometry optimization would confirm this and provide precise bond lengths, bond angles, and dihedral angles for the molecule's lowest-energy state. The electronic structure analysis reveals how electrons are distributed within the molecule, influencing its properties and reactivity.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures calculated with DFT/B3LYP methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperazine ring) | ~1.46 Å |

| C-C (piperazine ring) | ~1.53 Å | |

| N-CH₃ | ~1.45 Å | |

| N-CH₂ (isobutyl) | ~1.46 Å | |

| Bond Angle | C-N-C (piperazine ring) | ~110° |

| N-C-C (piperazine ring) | ~111° | |

| Dihedral Angle | C-N-C-C (piperazine ring) | ~±55° (Chair form) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.govlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn For this compound, the HOMO is expected to be localized primarily on the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on DFT calculations for analogous piperazine derivatives.

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | ~ -6.5 eV | Electron-donating capability, nucleophilicity |

| LUMO | ~ 0.5 eV | Electron-accepting capability, electrophilicity |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 eV | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic reactions. researchgate.netresearchgate.net The MEP map is color-coded: regions of negative electrostatic potential (typically shown in red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the tertiary nitrogen atoms, corresponding to their lone pairs of electrons. researchgate.netuni-muenchen.de These regions would be the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and isobutyl groups would exhibit positive electrostatic potential, making them potential sites for weak interactions with nucleophiles.

Conformational Analysis and Energy Landscape Exploration

Molecules with rotatable single bonds, such as this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements (conformers) and determine their relative energies. indexcopernicus.com The piperazine ring itself typically exists in a chair conformation, but the substituents on the nitrogen atoms can be in either axial or equatorial positions. researchgate.netrsc.org

Computational methods can perform a systematic scan of the potential energy surface by rotating key bonds to map out the energy landscape. This exploration identifies the lowest-energy conformer (the global minimum) and other low-energy, stable conformers (local minima). indexcopernicus.com For this compound, the most stable conformer is expected to have the bulky isobutyl group in the equatorial position to minimize steric hindrance. The smaller methyl group may also prefer the equatorial position, but the energy difference between its axial and equatorial placement would be less pronounced. rsc.org

Reaction Mechanism Predictions and Transition State Theory

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction pathway. wikipedia.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the system. researchgate.net

MD simulations are particularly useful for exploring the influence of the environment, such as a solvent, on a molecule's behavior. chemrxiv.org By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how intermolecular interactions affect its conformation and dynamics. researchgate.net For instance, in a polar solvent, hydrogen bonds could form between the solvent and the piperazine nitrogen atoms, potentially stabilizing specific conformations. These simulations also provide insights into intermolecular interactions between multiple molecules of the same compound or with other solutes, which is crucial for understanding its behavior in solution and biological systems. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A comprehensive review of available scientific literature indicates a notable absence of specific theoretical and computational studies focused on the prediction of spectroscopic parameters for this compound. While computational methods such as Density Functional Theory (DFT) are widely employed for predicting the spectroscopic properties of various organic molecules, including other piperazine derivatives, dedicated research on this particular compound does not appear to be publicly available. scispace.comchemrxiv.org

In typical computational studies of this nature, researchers would utilize quantum chemical calculations to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman scattering activities. scispace.commdpi.com These theoretical predictions are then systematically compared with experimentally obtained spectra to validate the computational model and to provide a more detailed assignment of the spectral features. researchgate.net

For instance, in studies of similar piperazine-containing molecules, the B3LYP functional combined with a suitable basis set like 6-311++G(d,p) is often used to optimize the molecular geometry and calculate vibrational frequencies. scispace.com The calculated vibrational modes are then compared with experimental FT-IR and FT-Raman spectra. chemrxiv.org Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to predict ¹H and ¹³C NMR chemical shifts, which are then correlated with experimental data. mdpi.com

The comparison between theoretical and experimental data is crucial for several reasons. It allows for the precise assignment of complex vibrational modes and NMR signals, which can be challenging to interpret from experimental data alone. Furthermore, a strong correlation between predicted and experimental values provides confidence in the calculated molecular structure and electronic properties of the compound.

Although general methodologies for these types of studies are well-established, the specific application to this compound, including detailed data tables comparing its predicted and experimental spectroscopic parameters, has not been reported in the accessible scientific literature. Therefore, a direct comparison and detailed analysis for this specific compound cannot be provided at this time. Further experimental and computational research would be necessary to generate and analyze these data.

Synthesis and Chemical Structure Reactivity/property Relationships of 1 Methyl 4 2 Methylpropyl Piperazine Derivatives

Modification at the Piperazine (B1678402) Nitrogen Atoms (N1 and N4)

The two nitrogen atoms of the piperazine ring are the most common sites for synthetic modification. nih.gov In 1-Methyl-4-(2-methylpropyl)piperazine, both nitrogens are tertiary amines, yet they offer distinct opportunities for derivatization through strategic synthesis.

Modification at N1: The methyl group at the N1 position can be replaced with a variety of other substituents. This is typically achieved by starting with a monosubstituted piperazine, such as 1-(2-methylpropyl)piperazine, and then introducing the desired group at the N1 position. Common reactions include N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. wikipedia.org For instance, replacing the methyl group with larger alkyl chains, benzyl (B1604629) groups, or functionalized aryl ethers can significantly alter the steric and electronic properties of the molecule. nih.gov

Modification at N4: Similarly, the 2-methylpropyl (isobutyl) group at the N4 position can be varied. Synthetic routes often start from 1-methylpiperazine (B117243), a commercially available reagent, which can then be reacted with a suitable electrophile, such as 2-methylpropyl bromide, to form the target molecule. nii.ac.jpgoogle.com By using different alkyl or aryl halides, a diverse library of N4-substituted derivatives can be generated. For example, the introduction of aromatic rings via reactions like the Buchwald-Hartwig amination allows for the creation of derivatives with significantly different properties. nih.gov

Acylation reactions with acyl halides or anhydrides can also be employed to introduce carbonyl-containing functionalities at either nitrogen, though this is more straightforward starting from a monosubstituted piperazine. ambeed.com These modifications transform the basic nitrogen into a neutral amide, drastically altering the compound's properties.

Table 1: Examples of Synthetic Modifications at N1 and N4 of the Piperazine Core

| Modification Site | Reaction Type | Reagents/Precursors | Resulting Substituent Example |

| N1 | N-Alkylation | 1-(2-methylpropyl)piperazine + Ethyl iodide | Ethyl |

| N1 | Reductive Amination | 1-(2-methylpropyl)piperazine + Benzaldehyde | Benzyl |

| N1 | Acylation | 1-(2-methylpropyl)piperazine + Acetyl chloride | Acetyl |

| N4 | N-Alkylation | 1-Methylpiperazine + Propyl bromide | Propyl |

| N4 | SNAr Reaction | 1-Methylpiperazine + 1-Chloro-4-nitrobenzene | 4-Nitrophenyl |

Modification of the 2-Methylpropyl Side Chain

Direct chemical modification of the existing 2-methylpropyl group is challenging due to the relative inertness of C-H bonds in the alkyl chain. However, derivatives with modified side chains can be synthesized by using functionalized precursors during the N-alkylation of 1-methylpiperazine. For example, using 1-bromo-3-methyl-2-butanone (B140032) instead of 1-bromo-2-methylpropane (B43306) would introduce a ketone functionality into the side chain.

Alternatively, creating analogues with different branching patterns or introducing unsaturation (e.g., using an alkenyl halide) can be achieved synthetically. A search for related compounds reveals molecules like 1-(2-Iodopropyl)-4-(2-methylpropyl)piperazine, indicating that functional groups can be incorporated into the side chains of such piperazine derivatives, although this example is on a different N-alkyl chain. nih.gov The primary strategy remains the synthesis of new analogues rather than the direct modification of the pre-formed side chain.

Introduction of Additional Functional Groups on the Piperazine Ring

While N-substitution is most common, functional groups can also be introduced onto the carbon backbone of the piperazine ring. This typically involves starting the synthesis with a pre-functionalized piperazine derivative, such as 2-methylpiperazine (B152721). connectjournals.com For example, a synthetic sequence beginning with 2-methylpiperazine could lead to a final product bearing a methyl group on a ring carbon in addition to the substituents at N1 and N4.

Modern synthetic methods, such as C-H functionalization, are being developed to directly introduce substituents onto the piperazine ring, offering more direct routes to novel analogues. connectjournals.com Introducing functional groups like hydroxyl, amino, or carboxyl groups onto the ring can provide new points for further derivatization and can significantly impact the molecule's polarity and hydrogen bonding capabilities.

Stereochemical Implications of Substituent Patterns

The parent this compound is an achiral molecule. However, the introduction of substituents onto the carbon atoms of the piperazine ring has significant stereochemical consequences.

Monosubstitution: Introducing a single substituent at any of the carbon positions (e.g., C2, C3, C5, or C6) creates a chiral center, resulting in a pair of enantiomers (R and S).

Disubstitution: Introducing two substituents on the ring can create diastereomers. For example, a 2,5-disubstituted piperazine can exist as cis and trans diastereomers, each of which would be a pair of enantiomers.

Elucidation of Chemical Structure-Reactivity Relationships

The chemical reactivity of this compound and its derivatives is dominated by the lone pairs of electrons on the two tertiary nitrogen atoms.

Nucleophilicity and Basicity: The electron-donating nature of the methyl and 2-methylpropyl groups increases the electron density on the nitrogen atoms, making them more basic and nucleophilic than the secondary amines in unsubstituted piperazine. taylorandfrancis.com The N1 and N4 positions have slightly different steric environments; the less-hindered N1-methyl position may be more accessible for certain reactions compared to the bulkier N4-isobutyl position.

Effect of N-Substituents: The reactivity of the nitrogen atoms is highly dependent on the nature of their substituents. Replacing an alkyl group with an electron-withdrawing group, such as an acetyl or a phenyl group, significantly reduces the basicity and nucleophilicity of the corresponding nitrogen. taylorandfrancis.com This is because the electron density of the nitrogen lone pair is delocalized into the attached carbonyl or aromatic system.

Quaternization: As tertiary amines, both N1 and N4 can react with alkyl halides to form quaternary ammonium (B1175870) salts. The rate of this reaction would be influenced by the steric bulk of both the N-substituent and the incoming alkyl halide.

Elucidation of Chemical Structure-Property Relationships (e.g., stability, acid-base properties, chelating ability)

The physical and chemical properties of this compound derivatives are directly linked to their molecular structure.

Stability: As a saturated N-alkylated heterocycle, this compound is a chemically stable compound under standard conditions.

Acid-Base Properties: The compound is a Brønsted-Lowry base due to its two tertiary amine nitrogens. The pKa of the conjugate acid (pKaH) determines the extent of protonation at a given pH. The pKa values of piperazine derivatives are influenced by the electronic effects of the N-substituents. Electron-donating alkyl groups increase basicity, while electron-withdrawing groups decrease it. taylorandfrancis.com Studies on related compounds show that dialkylation of both nitrogen atoms tends to decrease basicity compared to the parent piperazine. taylorandfrancis.com

Table 2: Comparison of pKa Values for Piperazine and Related Derivatives at 298 K

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.35 | researchgate.net |

| 1-Methylpiperazine | 9.65 | 5.17 | researchgate.net |

| 2-Methylpiperazine | 9.81 | 5.37 | researchgate.net |

| 1,4-Dimethylpiperazine | 9.54 | 4.88 | researchgate.net |

Note: pKa values refer to the dissociation of the protonated species.

Chelating Ability: Piperazine and its derivatives can function as ligands in coordination chemistry, binding to metal ions. wikipedia.org They can act as unidentate ligands, coordinating through one nitrogen atom. Bidentate chelation, involving both nitrogen atoms binding to the same metal center, is also possible but would require the flexible piperazine ring to adopt a higher-energy boat conformation. wikipedia.org More commonly, piperazine derivatives act as bridging ligands, connecting two different metal centers. The steric hindrance from the methyl and isobutyl groups in this compound would influence the stability and geometry of any resulting metal complexes.

Role As a Chemical Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

The piperazine (B1678402) moiety is a privileged scaffold in medicinal chemistry and drug discovery, frequently incorporated into the structure of therapeutic agents to modulate their physicochemical properties, such as solubility and basicity, and to provide points for interaction with biological targets. 1-Methyl-4-(2-methylpropyl)piperazine can be strategically employed as a precursor to introduce this important structural motif into larger, more complex organic molecules.

The synthesis of such complex scaffolds typically involves the reaction of the secondary amine of the piperazine ring with a suitable electrophile, while the tertiary amine remains unreactive under these conditions. This differential reactivity is a key advantage in multistep synthetic sequences. For instance, the nucleophilic secondary amine can readily participate in reactions such as N-alkylation, N-arylation, acylation, and reductive amination to form a diverse array of derivatives.

A general synthetic approach for utilizing this compound as a building block is outlined in the table below:

| Reaction Type | Electrophile | Product Class |

| N-Alkylation | Alkyl halide (R-X) | 1-Alkyl-4-(2-methylpropyl)-1-methylpiperazin-1-ium halide |

| N-Arylation | Aryl halide (Ar-X) | 1-Aryl-4-(2-methylpropyl)piperazine |

| Acylation | Acyl chloride (RCOCl) | 1-Acyl-4-(2-methylpropyl)piperazine |

| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR') | 1-(Aminoalkyl)-4-(2-methylpropyl)piperazine |

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atoms of the piperazine ring in this compound possess lone pairs of electrons that can coordinate to metal centers, making this compound a potential candidate for the design of novel ligands for metal-catalyzed reactions. The presence of two nitrogen atoms allows for bidentate coordination, which can stabilize the metal center and influence the stereochemical outcome of a catalytic transformation.

While the tertiary nitrogen is generally a stronger Lewis base, both nitrogen atoms can participate in metal coordination depending on the nature of the metal and the reaction conditions. The steric bulk of the isobutyl group can also play a role in creating a specific coordination environment around the metal, which can be exploited to achieve high levels of selectivity in catalysis.

The development of piperazine-based ligands has been an active area of research. research-nexus.net For example, novel bis-bidentate nitrogen ligands incorporating a piperazine core have been synthesized and shown to form stable complexes with various transition metals. research-nexus.net These complexes are being explored for their catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The table below summarizes potential metal complexes that could be formed with this compound and their potential applications in catalysis.

| Metal Ion | Potential Catalyst Application |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium (Rh) | Hydrogenation, hydroformylation |

| Ruthenium (Ru) | Metathesis, oxidation |

| Copper (Cu) | Click chemistry, C-N bond formation |

| Iron (Fe) | Oxidation, reduction |

The specific catalytic properties of these complexes would need to be experimentally determined, but the inherent structural features of this compound make it an attractive scaffold for ligand development.

Organocatalytic Applications

In addition to its role in metal-based catalysis, this compound has the potential to function as an organocatalyst. The tertiary amine functionality can act as a Brønsted base to deprotonate acidic protons or as a Lewis base to activate electrophiles. This dual reactivity makes it a candidate for a variety of organocatalytic transformations.

For instance, as a Brønsted base, it can catalyze reactions such as aldol (B89426) condensations, Knoevenagel condensations, and Michael additions by generating the requisite enolate or other nucleophilic species. The non-bonding electrons on the tertiary nitrogen can abstract a proton from a carbon acid, initiating the catalytic cycle.

An example of a potential organocatalytic application is the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound. In this reaction, the this compound would act as a base to deprotonate the active methylene compound, forming a nucleophile that then attacks the aldehyde. Subsequent dehydration would yield the final product.

| Reaction | Role of this compound |

| Aldol Condensation | Brønsted base to generate enolate |

| Knoevenagel Condensation | Brønsted base to deprotonate active methylene compound |

| Michael Addition | Brønsted base to generate nucleophile |

The isobutyl and methyl groups on the piperazine ring can influence the catalyst's solubility and steric environment, which may affect its efficiency and selectivity in these reactions.

Use in Materials Science Chemistry (e.g., polymer precursors, functional materials synthesis)

The bifunctional nature of piperazine derivatives makes them valuable monomers and building blocks in materials science for the synthesis of functional polymers and materials. This compound can be incorporated into polymer backbones or used as a cross-linking agent to create materials with tailored properties.

One potential application is in the synthesis of polyamides. The secondary amine of this compound can react with dicarboxylic acids or their derivatives to form amide linkages, leading to the formation of a polyamide chain. The presence of the tertiary amine and the isobutyl group within the polymer structure would impart specific properties to the resulting material, such as altered solubility, thermal stability, and mechanical strength.

Furthermore, this compound can be employed as a curing agent for epoxy resins. The nucleophilic nitrogen atoms can react with the epoxide rings of the resin, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset material. The structure of the amine curing agent significantly influences the properties of the final cured epoxy, including its glass transition temperature, chemical resistance, and mechanical toughness.

| Application in Materials Science | Role of this compound | Resulting Material |

| Polyamide Synthesis | Monomer | Polyamide with modified properties |

| Epoxy Resin Curing | Curing Agent | Cross-linked thermoset polymer |

The incorporation of the this compound moiety into materials can also be a strategy for introducing specific functionalities, such as basic sites for CO2 capture or as a platform for further chemical modification to create functional materials for applications in catalysis, separations, and coatings.

Emerging Research Directions and Future Perspectives in 1 Methyl 4 2 Methylpropyl Piperazine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of specifically substituted piperazines such as 1-Methyl-4-(2-methylpropyl)piperazine traditionally relies on methods like reductive amination or nucleophilic substitution. mdpi.com However, current research is intensely focused on developing more efficient, sustainable, and versatile synthetic strategies. Key areas of innovation include leveraging modern catalytic systems and exploring novel reaction pathways.

One promising approach is the use of palladium-catalyzed reactions, which offer an efficient route to arylpiperazines under aerobic conditions. organic-chemistry.org While directly applied to aryl derivatives, the principles of catalyst design and reaction optimization are transferable to the synthesis of complex alkylated piperazines. Another significant advancement is the development of photoredox catalysis. This method provides a green approach for C-H functionalization, allowing for the late-stage modification of the piperazine (B1678402) core using Michael acceptors or through the use of amino-acid-derived radical precursors, thereby avoiding toxic reagents like tin. mdpi.com Such techniques could theoretically be adapted to introduce or modify the 2-methylpropyl group on a 1-methylpiperazine (B117243) core.

Furthermore, modular synthesis strategies, such as the palladium-catalyzed cyclization of a propargyl unit with various diamine components, allow for the construction of highly substituted piperazines with excellent control over stereochemistry. organic-chemistry.orgacs.org These methods are critical for building libraries of complex piperazine derivatives for screening and development.

| Synthetic Method | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Reductive Amination | Reaction of a piperazine with an aldehyde/ketone in the presence of a reducing agent. | Direct, well-established method for N-alkylation. | mdpi.com |

| Palladium-Catalyzed Buchwald-Hartwig Coupling | Coupling of piperazine with aryl halides/triflates. | Highly efficient for N-aryl derivatives; principles applicable to catalyst development. | mdpi.com |

| Photoredox C-H Functionalization | Uses light and a photocatalyst to activate C-H bonds for alkylation. | Green chemistry approach, allows for late-stage modifications, avoids toxic reagents. | mdpi.com |

| Modular Cyclization Reactions | Multi-component reactions to build the piperazine ring with desired substituents. | High control over substitution patterns and stereochemistry. | organic-chemistry.orgacs.org |

Exploration of Untapped Reactivity Patterns

The reactivity of the piperazine ring is typically centered on the nucleophilicity of its nitrogen atoms. However, future research is aimed at uncovering and exploiting less obvious reactivity patterns of the this compound scaffold. The presence of two distinct nitrogen environments—one tertiary (N-methyl) and one secondary (N-H) before alkylation, or two tertiary nitrogens with different steric and electronic properties after synthesis—offers opportunities for selective transformations.

A key area of exploration is the selective functionalization of the C-H bonds on the piperazine ring itself. mdpi.com While challenging, achieving site-selective C-H activation would unlock the ability to introduce additional substituents, thereby expanding the accessible chemical space and molecular complexity. The development of catalysts that can differentiate between the various C-H bonds on the ring and the alkyl substituents is a significant goal.

Another untapped area involves leveraging the N-methyl group as a directing group in catalytic reactions or exploring its potential cleavage to install other functionalities. The inherent conformational dynamics of the piperazine ring, influenced by its substituents, could also be harnessed to control the stereochemical outcome of reactions at or near the heterocyclic core.

Advanced Analytical Methodologies for Complex Systems

The accurate identification and quantification of this compound and its analogs in complex matrices, such as biological fluids or reaction mixtures, are crucial for both research and industrial applications. While standard techniques are available, the focus is shifting toward more sensitive, rapid, and comprehensive analytical methodologies.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the workhorses for piperazine analysis. auburn.eduresearchgate.net However, for trace analysis or for compounds lacking a strong chromophore, derivatization is often necessary. jocpr.com Research into novel derivatizing agents that react specifically with the piperazine core to form highly UV-active or fluorescent products can significantly lower detection limits. jocpr.comresearchgate.net For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) have been successfully used to create stable, UV-active derivatives of piperazine for HPLC analysis. jocpr.com

Capillary electrophoresis (CE) represents another powerful technique, offering high separation efficiency for charged species. unodc.org Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity, enabling the confident identification of piperazine derivatives and their metabolites even at very low concentrations. nih.gov Developing robust LC-MS/MS methods is essential for pharmacokinetic and metabolic studies of new piperazine-based compounds.

| Methodology | Principle | Advantages for Complex Systems | Reference |

|---|---|---|---|

| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | Excellent for volatile compounds; provides structural information. | auburn.eduresearchgate.net |

| HPLC-UV with Derivatization | Liquid chromatographic separation with UV detection after chemical modification. | Enhances sensitivity and selectivity for compounds with poor UV absorbance. | jocpr.comresearchgate.net |

| LC-MS/MS | High-resolution separation coupled with highly specific mass analysis. | Superior sensitivity and specificity for trace analysis and metabolite identification. | nih.gov |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High separation efficiency, minimal sample consumption. | unodc.org |

Predictive Modeling and Machine Learning Applications in Synthetic and Mechanistic Studies

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the study of compounds like this compound. These technologies can accelerate discovery by predicting synthetic routes, reaction outcomes, and molecular properties, thereby reducing the need for extensive trial-and-error experimentation. researchgate.netarxiv.org

| Application Area | Computational Technique | Objective and Potential Impact | Reference |

|---|---|---|---|

| Retrosynthesis Planning | AI / Neural Networks | Propose novel and efficient synthetic routes to target piperazine structures. | cas.org |

| Reaction Outcome Prediction | Graph Transformer Neural Networks (GTNN) | Predict yield, regioselectivity, and stereoselectivity of reactions on the piperazine scaffold. | digitellinc.com |

| Property Prediction | Machine Learning (e.g., Random Forest, GNB) | Predict biological activities or physicochemical properties of novel piperazine derivatives. | researchgate.net |

| Mechanistic Insight | DFT and ML Models | Model transition states and predict reaction barriers to understand and optimize reactivity. | mdpi.com |

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-(2-methylpropyl)piperazine in academic research?

Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Alkylation: Reacting piperazine derivatives with alkyl halides (e.g., propargyl bromide) in polar solvents like DMF, using K₂CO₃ as a base, followed by extraction with methylene chloride and purification via silica gel chromatography .

- Benzoylation: Using dichloromethane (DCM) and N,N-diisopropylethylamine (DIEA) to introduce acyl groups, as demonstrated in the synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives .

Optimize reaction parameters (e.g., solvent, stoichiometry, temperature) based on substituent reactivity.

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

Answer: Key techniques include:

- NMR Spectroscopy (¹H, ¹³C): For elucidating substituent positions and verifying molecular connectivity.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: Provides absolute configuration, as seen in structural validation of related piperazine compounds (e.g., bond lengths and angles in diphenylmethyl derivatives) .

- Purity Assessment: Use HPLC or GC-MS to ensure >95% purity, critical for reproducible biological assays .

Q. How are the biological activities of this compound derivatives evaluated in preclinical studies?

Answer: Standard assays include:

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.

- Anticancer Screening: Cytotoxicity assays (e.g., MTT) on cell lines like MDA-MB-468 breast cancer cells, as shown for Streptomyces-derived piperazines .

- In Vivo Models: Glucose tolerance tests in diabetic rats to assess antidiabetic potential, with compounds like PMS 847 improving insulin secretion .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Answer: Follow guidelines from safety data sheets (SDS):

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/skin contact.

- Store at -20°C under inert atmosphere for stability .

- Dispose of waste via approved chemical disposal programs.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

Answer: SAR strategies include: